molecular formula C22H18ClN3O3S B8453138 LSN-2606297

LSN-2606297

Cat. No.: B8453138
M. Wt: 439.9 g/mol
InChI Key: BIAOSDCOCQFWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSN-2606297 is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of an azetidin-3-yloxy group, a methoxyphenyl group, a chlorophenyl group, and a thiazolopyridinone core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LSN-2606297 typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-(Azetidin-3-yloxy)-3-methoxy-benzaldehyde and 4-chloro-phenyl-thiazolopyridinone. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process. The use of advanced purification methods, including chromatography and recrystallization, ensures the removal of impurities and the attainment of the desired product quality.

Chemical Reactions Analysis

Types of Reactions

LSN-2606297 undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde, while substitution reactions on the chlorophenyl group can produce various substituted phenyl derivatives.

Scientific Research Applications

LSN-2606297 has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of LSN-2606297 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-bromo-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
  • 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-fluoro-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one
  • 5-[4-(Azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-methyl-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one

Uniqueness

The uniqueness of LSN-2606297 lies in its specific combination of functional groups and structural features. The presence of the azetidin-3-yloxy group and the thiazolopyridinone core imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C22H18ClN3O3S

Molecular Weight

439.9 g/mol

IUPAC Name

5-[4-(azetidin-3-yloxy)-3-methoxyphenyl]-2-(4-chlorophenyl)-[1,3]thiazolo[5,4-c]pyridin-4-one

InChI

InChI=1S/C22H18ClN3O3S/c1-28-19-10-15(6-7-18(19)29-16-11-24-12-16)26-9-8-17-20(22(26)27)30-21(25-17)13-2-4-14(23)5-3-13/h2-10,16,24H,11-12H2,1H3

InChI Key

BIAOSDCOCQFWJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C=CC3=C(C2=O)SC(=N3)C4=CC=C(C=C4)Cl)OC5CNC5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 3-(4-{[2-(4-chloro-phenyl)-4-(2,2-dimethoxy-ethyl)-thiazole-5-carbonyl]-amino}-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester (18.9 g, 31.28 mmol) and p-toluenesulfonic acid monohydrate (19.7 g, 103.56 mmol) in dry toluene (460 mL) and stir mechanically at 95° C. overnight. Cool the reaction mixture and add 1 N NaOH. Stir the mixture vigorously at room temperature for one hour. Extract the aqueous layer with CH2Cl2 (2×700 mL). Combine the organic portions, wash with brine (700 mL), dry over MgSO4, and filter. Concentrate the filtrate in vacuo to give 13.0 g (85%) of 5-[4-(azetidin-3-yloxy)-3-methoxy-phenyl]-2-(4-chloro-phenyl)-5H-thiazolo[5,4-c]pyridin-4-one. ES/MS m/z 440.0 (35Cl) [M+1]+.
Name
3-(4-{[2-(4-chloro-phenyl)-4-(2,2-dimethoxy-ethyl)-thiazole-5-carbonyl]-amino}-2-methoxy-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step One
Quantity
460 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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